[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine hydrochloride
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Description
“1,3-Bis(4-bromophenyl)propan-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 1235438-89-7 . Its molecular weight is 419.59 and its IUPAC name is 1,3-bis(4-bromophenyl)-N-methyl-2-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17Br2N.ClH/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13;/h2-9,16,19H,10-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine atoms on the phenyl rings and the presence of a methylamine group.Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to.Mechanism of Action
Target of action
The compound belongs to the class of organoboron reagents, which are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of such compounds are typically the carbon atoms in organic molecules where new carbon-carbon bonds are to be formed .
Mode of action
In Suzuki–Miyaura coupling, the organoboron compound participates in a transmetalation process with a palladium complex . This involves the transfer of an organic group from boron to palladium, which then forms a new carbon-carbon bond .
Action environment
The action, efficacy, and stability of organoboron compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)-N-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2N.ClH/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13;/h2-9,16,19H,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHDRTFNEINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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